3-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(3-甲氧苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
Synthesis Analysis
The synthesis of these derivatives involves the design and creation of a set of compounds, followed by evaluation against various cancer cell lines . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Molecular Structure Analysis
The molecular structure of these derivatives is designed to effectively bind with the DNA active site . This is achieved through the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .科学研究应用
抗氧化和抗癌活性
一项研究探索了 3-[(4-甲氧苯基)氨基]丙烷肼的衍生物的新型抗氧化和抗癌活性。这些化合物,包括 3-((4-甲氧苯基)氨基)-N’-(1-(萘-1-基)-乙叉基)丙烷肼等变体,表现出显著的抗氧化活性,超过了抗坏血酸。它们的抗癌活性针对人胶质母细胞瘤 U-87 和三阴性乳腺癌 MDA-MB-231 细胞系进行了测试,一些化合物对 U-87 表现出比对 MDA-MB-231 更强的细胞毒性。这表明这些衍生物在为特定癌症类型开发治疗方法方面具有潜力 (Tumosienė 等,2020)。
腺苷受体拮抗作用
另一个研究重点是 1,2,4-三唑并[4,3-a]喹啉衍生物作为腺苷受体拮抗剂的作用。这些化合物已被研究其选择性靶向人 A3 腺苷受体的能力,研究结果表明具有显着的效力和选择性。这突出了这些衍生物在腺苷受体介导的疾病(如神经系统疾病)中的潜在治疗应用 (Catarzi 等,2005)。
抗菌活性
已合成并评估了含有唑核的喹啉衍生物的抗菌活性。这些研究表明,一些新合成的化合物对多种微生物表现出良好至中等的活性,表明它们作为抗菌剂的潜力 (Özyanik 等,2012)。
抗惊厥评价
喹喔啉衍生物(包括与 3-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(3-甲氧苯基)丙酰胺相关的衍生物)的合成和生物学评估也已探索了它们的抗惊厥特性。其中一些化合物显示出有希望的抗惊厥活性,表明它们在治疗癫痫发作障碍中的潜在用途 (Alswah 等,2013)。
抗组胺药
对 1-取代-4-(3-甲氧苯基)-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的研究表明具有显著的体内 H1-抗组胺活性,表明这些化合物可以开发为新型 H1-抗组胺药。这为使用与 3-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(3-甲氧苯基)丙酰胺相关的化合物治疗过敏反应开辟了潜在应用 (Alagarsamy 等,2009)。
未来方向
The future directions for research into these derivatives could involve further design, optimization, and investigation to produce more potent anticancer analogs . This could involve testing against a wider range of cancer cell lines, or modifications to the molecular structure to improve efficacy or reduce potential side effects.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCANHIGAHWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。